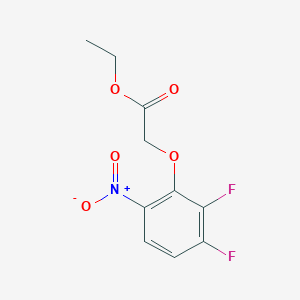
Ethyl (2,3-difluoro-6-nitrophenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2,3-difluoro-6-nitrophenoxy)acetate is an organic compound with the molecular formula C10H9F2NO5 It is characterized by the presence of both fluorine and nitro functional groups attached to a phenoxy acetate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2,3-difluoro-6-nitrophenoxy)acetate typically involves the reaction of 2,3-difluoro-6-nitrophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve more rigorous purification techniques to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (2,3-difluoro-6-nitrophenoxy)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents such as ethanol or acetonitrile.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenoxy acetates.
Reduction: Formation of ethyl (2,3-difluoro-6-aminophenoxy)acetate.
Ester Hydrolysis: Formation of 2,3-difluoro-6-nitrophenoxyacetic acid and ethanol.
Applications De Recherche Scientifique
Ethyl (2,3-difluoro-6-nitrophenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of ethyl (2,3-difluoro-6-nitrophenoxy)acetate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s electronic properties and reactivity. These interactions can affect various biochemical pathways, making the compound useful in different research contexts.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl (2,4-difluoro-5-nitrophenoxy)acetate
- Ethyl (2,2-difluoro-2-(3-nitrophenoxy)acetate
- Ethyl (2,2-difluoro-2-(4-nitrophenyl)acetate
Uniqueness
Ethyl (2,3-difluoro-6-nitrophenoxy)acetate is unique due to the specific positioning of the fluorine and nitro groups on the phenoxy ring. This arrangement can lead to distinct chemical reactivity and biological activity compared to its analogs. The presence of both electron-withdrawing groups (fluorine and nitro) can significantly influence the compound’s overall properties, making it a valuable subject of study in various scientific fields.
Propriétés
Numéro CAS |
921611-70-3 |
|---|---|
Formule moléculaire |
C10H9F2NO5 |
Poids moléculaire |
261.18 g/mol |
Nom IUPAC |
ethyl 2-(2,3-difluoro-6-nitrophenoxy)acetate |
InChI |
InChI=1S/C10H9F2NO5/c1-2-17-8(14)5-18-10-7(13(15)16)4-3-6(11)9(10)12/h3-4H,2,5H2,1H3 |
Clé InChI |
YBBCXVKXTJIPDL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)COC1=C(C=CC(=C1F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


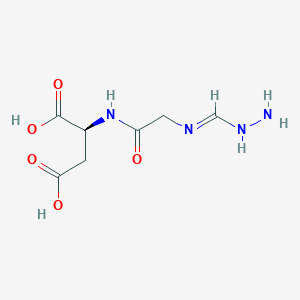

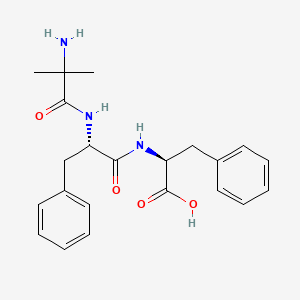
![[3-(Trifluoromethanesulfonyl)prop-2-yn-1-yl]cyclopentane](/img/structure/B14199477.png)
![N-{[6-(3-Cyanophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14199485.png)
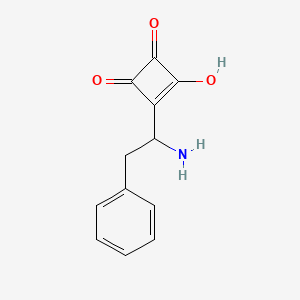
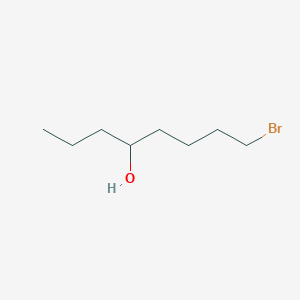
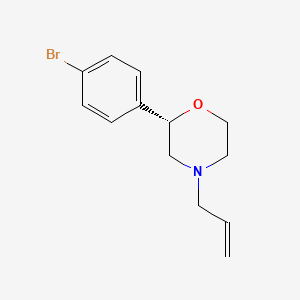
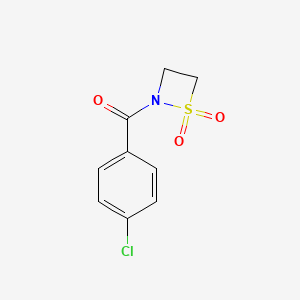
![3-[(5-Amino-6-chloropyrimidin-4-yl)amino]benzonitrile](/img/structure/B14199522.png)
![8-Chloro-1,3-dimethyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14199529.png)
![2,2'-[(4-Bromophenyl)methylene]bis(3,5-dimethyl-1H-pyrrole)](/img/structure/B14199530.png)


